3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine
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Overview
Description
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine typically involves the halogenation of 2-methylimidazo[1,2-A]pyridine. The process begins with the formation of 2-methylimidazo[1,2-A]pyridine, which is then reacted with bromine in chloroform to substitute a hydrogen atom at the C-3 position, forming 3-bromo-2-methylimidazo[1,2-A]pyridine . The methoxy group can be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: Functionalization of the imidazo[1,2-A]pyridine scaffold can be achieved through radical reactions.
Common Reagents and Conditions
Bromine in Chloroform: Used for the initial bromination step.
Sodium Methoxide: Can be used for introducing methoxy groups.
Transition Metal Catalysts: Employed in various functionalization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceutical compounds due to its biological activity.
Biological Research: Studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Material Science: Utilized in the synthesis of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with biological targets, such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity and specificity. The compound can inhibit microbial growth by interfering with essential biological pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylimidazo[1,2-A]pyridine
- 8-Bromo-3-methylimidazo[1,2-A]pyridine
- 2-Methylimidazo[1,2-A]pyridine
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,1-2H3 |
InChI Key |
CXUPBBMXSUGJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)OC)Br |
Origin of Product |
United States |
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